3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid
Description
Properties
IUPAC Name |
3-(1-benzylimidazol-4-yl)-2-[3-(diethylamino)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-23(4-2)11-10-19(25)22-18(20(26)27)12-17-14-24(15-21-17)13-16-8-6-5-7-9-16/h5-9,14-15,18H,3-4,10-13H2,1-2H3,(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRSBHYHAVGBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of new functional groups, such as halides or alkyl groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound shares core features with other imidazole-containing amino acid derivatives. Key analogs and their differences are outlined below:
Table 1: Structural Comparison
Biological Activity
3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 345.4 g/mol. Its structure features an imidazole ring, which is known for its biological significance, particularly in drug design.
Antibacterial Activity
Research indicates that compounds containing imidazole moieties often exhibit antibacterial properties. A study evaluating various imidazole derivatives found that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.010 | Pseudomonas aeruginosa |
Antifungal Activity
The antifungal activity of the compound was assessed against various strains, including Candida albicans and Fusarium oxysporum. The MIC values for these strains were reported to be between 16.69 to 78.23 µM, indicating moderate antifungal efficacy .
Table 2: Antifungal Activity Against Selected Strains
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Anticancer Activity
In vitro studies have shown that the compound may also possess anticancer properties, particularly through the inhibition of specific cancer cell lines that rely on mitotic kinesins for survival. For instance, a novel derivative demonstrated micromolar inhibition of HSET (KIFC1), a protein critical for centrosome clustering in cancer cells . This suggests a potential mechanism by which the compound could induce multipolar spindle formation leading to cell death.
Case Study: Inhibition of HSET in Cancer Cells
In a study involving centrosome-amplified human cancer cells treated with the compound, researchers observed an increase in multipolarity (21%) without significant effects on non-cancerous cell lines . This highlights the selective nature of the compound's action on cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
